1-Benzyl-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride
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Overview
Description
1-Benzyl-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride is a chemical compound with the molecular formula C17H18N2O2.2ClH. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activities .
Preparation Methods
The synthesis of 1-Benzyl-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the benzyl and pyridinyl groups. The synthetic route may include:
Cyclization Reactions: Starting from acyclic precursors to form the pyrrolidine ring.
Functional Group Transformations: Introducing the benzyl and pyridinyl groups through various substitution reactions.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
1-Benzyl-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the nitrogen or carbon atoms.
Substitution: The benzyl and pyridinyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Benzyl-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing biologically active compounds with potential therapeutic applications.
Biological Studies: The compound is used to study the structure-activity relationships of pyrrolidine derivatives and their interactions with biological targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules for pharmaceutical and industrial applications.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
1-Benzyl-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride can be compared with other pyrrolidine derivatives, such as:
Pyrrolidine-2-one: A simpler derivative with different biological activities.
Pyrrolidine-2,5-diones: Compounds with additional functional groups that may alter their biological properties.
Prolinol: A hydroxylated derivative with distinct chemical and biological characteristics.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique biological activities and chemical reactivity compared to other pyrrolidine derivatives .
Properties
Molecular Formula |
C17H20Cl2N2O2 |
---|---|
Molecular Weight |
355.3 g/mol |
IUPAC Name |
1-benzyl-4-pyridin-4-ylpyrrolidine-3-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C17H18N2O2.2ClH/c20-17(21)16-12-19(10-13-4-2-1-3-5-13)11-15(16)14-6-8-18-9-7-14;;/h1-9,15-16H,10-12H2,(H,20,21);2*1H |
InChI Key |
QYHFIMDAAUCNBG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)C(=O)O)C3=CC=NC=C3.Cl.Cl |
Origin of Product |
United States |
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